

Z-VDVAD-AFC: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-VDVAD-AFC

Cat. No.: B1516873

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Introduction

Z-VDVAD-AFC (Carbobenzoxycarbonyl-Val-Ala-Asp(OMe)-7-amino-4-trifluoromethylcoumarin) is a highly specific fluorogenic substrate designed for the sensitive detection of caspase-2 activity. Caspases, a family of cysteine-aspartic proteases, are central to the intricate process of apoptosis or programmed cell death. **Z-VDVAD-AFC** is also recognized as a substrate for granzyme B, a serine protease crucial for cell-mediated cytotoxicity. This guide provides an in-depth overview of **Z-VDVAD-AFC**, its mechanism of action, relevant signaling pathways, experimental protocols, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental characteristics of **Z-VDVAD-AFC** are summarized below, providing essential information for its handling, storage, and use in experimental settings.

Property	Value
Full Chemical Name	Carbobenzoxy-Val-Asp(OMe)-Val-Ala-Asp(OMe)-AFC
Molecular Formula	C ₂₈ H ₃₉ F ₃ N ₆ O ₈
Molecular Weight	902.8 g/mol
Appearance	Lyophilized solid
Solubility	Soluble in DMSO
Excitation Wavelength	~400 nm
Emission Wavelength	~505 nm
Storage Conditions	Store at -20°C, protected from light

Mechanism of Action

Z-VDVAD-AFC is a synthetic peptide that incorporates the preferred cleavage sequence for caspase-2. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its intact form, the substrate is non-fluorescent. Upon cleavage of the peptide by an active caspase-2 or granzyme B enzyme, the AFC moiety is liberated, resulting in a significant increase in fluorescence. This fluorescence can be quantitatively measured using a fluorometer, providing a direct correlation to the enzymatic activity in the sample.

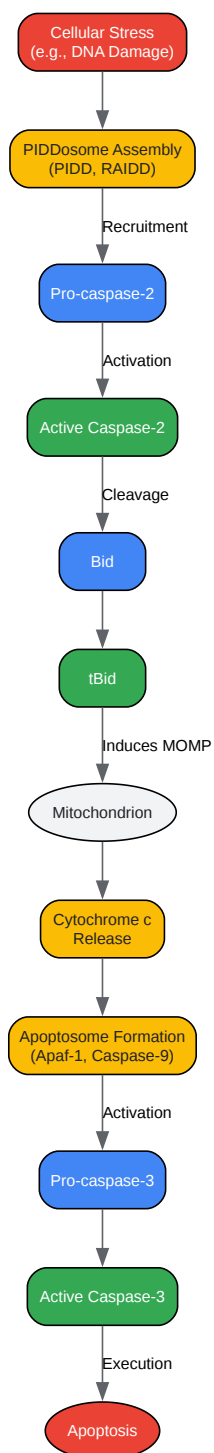
Biological Relevance and Signaling Pathways

Caspase-2 in Apoptosis

Caspase-2 is a highly conserved initiator caspase that plays a complex role in the regulation of apoptosis.[1][2] It can be activated in response to various cellular stresses, including DNA damage, and is a component of the PIDosome, a protein complex that facilitates its activation.[3] Once activated, caspase-2 can cleave and activate downstream effector caspases, as well as the pro-apoptotic Bcl-2 family member Bid.[4] Cleavage of Bid to its

truncated form, tBid, leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the intrinsic apoptotic pathway.[4]

Below is a diagram illustrating the signaling pathway involving caspase-2.



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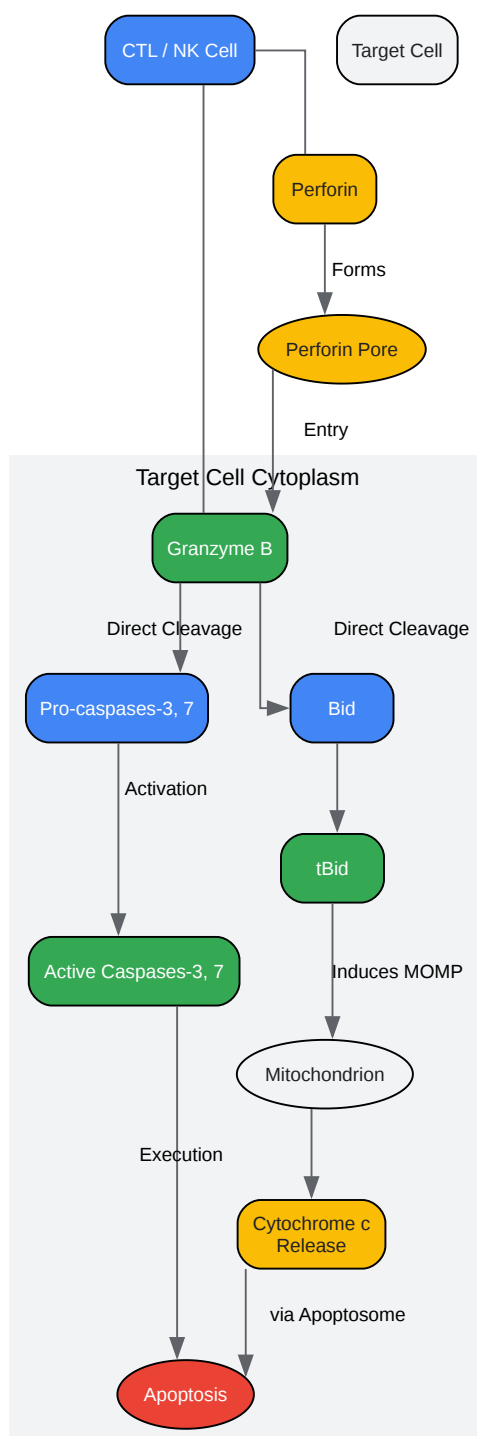
Caption: Caspase-2 signaling pathway in apoptosis.

Granzyme B-Mediated Cell Death

Granzyme B is a serine protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells, such as virus-infected or tumor cells.^{[5][6]}

Following its entry into the target cell, granzyme B can initiate apoptosis through multiple mechanisms. It can directly cleave and activate effector caspases, such as caspase-3, and can also cleave Bid, leading to mitochondrial-mediated apoptosis, converging on the same downstream pathways as caspase-2.^{[7][8]}

The following diagram depicts the granzyme B-mediated apoptosis pathway.



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Caption: Granzyme B-mediated apoptosis pathway.

Quantitative Data

The efficiency of a substrate is determined by its kinetic parameters, such as K_m and k_{cat} . While specific kinetic data for **Z-VDVAD-AFC** is not always readily available in all literature, the table below provides data for related substrates to offer a comparative context. A study has shown that Ac-VDTTD-AFC is a more efficient and selective substrate for caspase-2 compared to Ac-VDVAD-AFC.[9]

Substrate	Enzyme	K_m (μM)	k_{cat}/K_m ($M^{-1}s^{-1}$)	Reference
Ac-VDVAD-AFC	Caspase-2	25 ± 2	$11,000 \pm 1,000$	[9]
Ac-VDVAD-AFC	Caspase-3	14 ± 1	$20,000 \pm 2,000$	[9]
Ac-VDTTD-AFC	Caspase-2	13 ± 2	$44,000 \pm 8,000$	[9]
Ac-VDTTD-AFC	Caspase-3	12 ± 1	$34,000 \pm 4,000$	[9]
Ac-DEVD-AFC	Caspase-3	9.7 ± 0.7	$250,000 \pm 20,000$	[9]
Ac-IEPD-pNA	Granzyme B	-	6.6×10^4	

Experimental Protocols

Caspase-2 Activity Assay in Cell Lysates

This protocol provides a general framework for measuring caspase-2 activity in cell lysates using **Z-VDVAD-AFC**. [10][11]

Materials:

- Cells of interest (adherent or suspension)
- Phosphate-buffered saline (PBS)
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 μM EDTA)
- **Z-VDVAD-AFC** substrate (10 mM stock in DMSO)

- 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 μ M EDTA, 20% glycerol)
- 96-well black microplate
- Fluorometer with 400 nm excitation and 505 nm emission filters

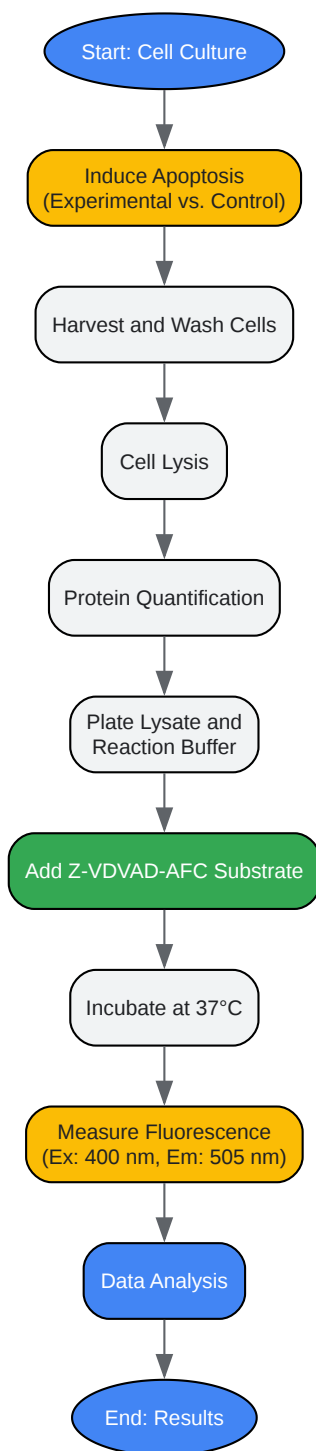
Procedure:

- Sample Preparation:
 - Induce apoptosis in your experimental cell population using the desired stimulus. Include a non-induced control group.
 - Harvest cells (e.g., $1-5 \times 10^6$ cells) and wash once with ice-cold PBS.
 - Centrifuge at 500 x g for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in 50 μ L of ice-cold Cell Lysis Buffer.
 - Incubate on ice for 10-15 minutes.
 - Centrifuge at 10,000 x g for 5 minutes at 4°C.
 - Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. Determine the protein concentration of the lysate.
- Assay Setup:
 - In a 96-well black microplate, add 50 μ L of cell lysate to each well. It is recommended to use 100-200 μ g of total protein per well.
 - Prepare a master mix of the 2X Reaction Buffer. Add 50 μ L of the 2X Reaction Buffer to each well containing the cell lysate.
 - Dilute the **Z-VDVAD-AFC** stock solution to a final concentration of 50 μ M in the 2X Reaction Buffer.

- Add 5 μ L of the 50 μ M **Z-VDVAD-AFC** substrate to each well.
- Include controls such as a blank (no cell lysate) and a negative control (lysate from non-induced cells).
- Incubation and Measurement:
 - Incubate the plate at 37°C for 1-2 hours, protected from light.
 - Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorometer.
- Data Analysis:
 - Subtract the background fluorescence (from the blank wells) from all readings.
 - Express the results as relative fluorescence units (RFU) or as fold-increase in caspase activity compared to the non-induced control.

Experimental Workflow

The logical flow of a typical caspase activity assay using **Z-VDVAD-AFC** is depicted in the following diagram.



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Caption: Experimental workflow for a caspase activity assay.

Applications in Research

Z-VDVAD-AFC is a valuable tool for a variety of research applications, including:

- Studying Apoptosis: Quantifying caspase-2 activity during apoptosis induced by different stimuli.
- Drug Discovery: Screening for inhibitors or activators of caspase-2.
- Cancer Research: Investigating the role of caspase-2 in tumor suppression and response to chemotherapy.^[4]
- Immunology: Measuring granzyme B activity in cytotoxic lymphocyte-mediated killing.
- Neuroscience: Elucidating the role of caspase-2 in neuronal apoptosis and neurodegenerative diseases.

Conclusion

Z-VDVAD-AFC is a specific and sensitive fluorogenic substrate for the measurement of caspase-2 and granzyme B activity. Its use in fluorescence-based assays provides a reliable method for studying the roles of these important proteases in apoptosis, immunology, and other cellular processes. This guide provides the necessary technical information for the effective application of **Z-VDVAD-AFC** in a research setting.

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- To cite this document: BenchChem. [Z-VDVAD-AFC: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1516873#z-vdvad-afc-product-information-and-discovery]

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